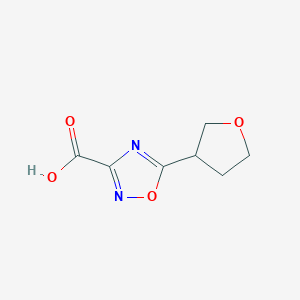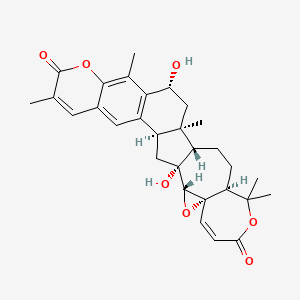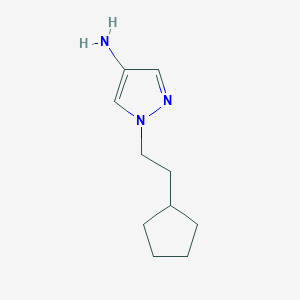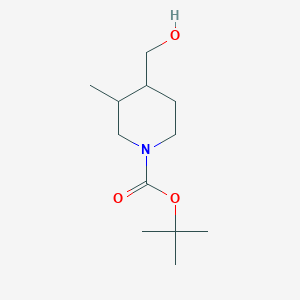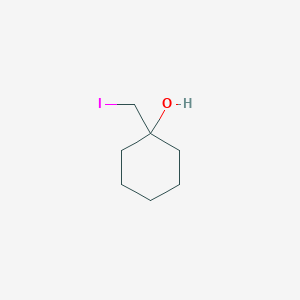
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate is an organic compound characterized by a piperidine ring substituted with ethyl and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 3,3-dimethylpiperidine, which is reacted with ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, DMF, ethanol.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用機序
The mechanism of action of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate: Similar structure but with different substitution patterns on the piperidine ring.
Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate: Similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(3,3-dimethylpiperidin-4-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3/h9,12H,4-8H2,1-3H3 |
InChIキー |
LFICAOYKBJDEAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCNCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



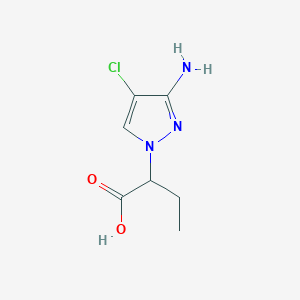
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
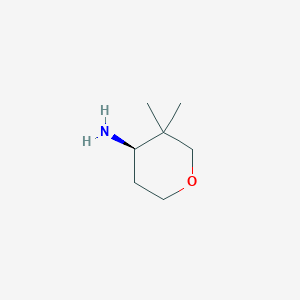
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
